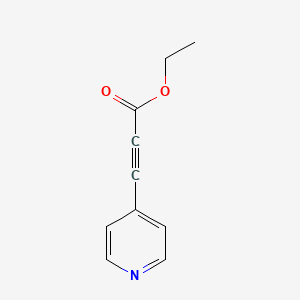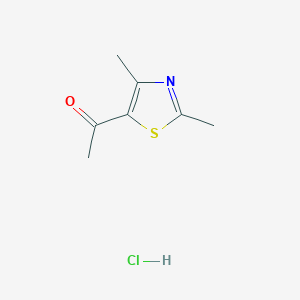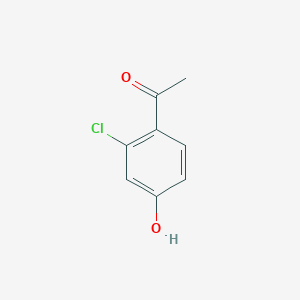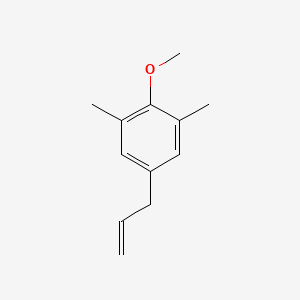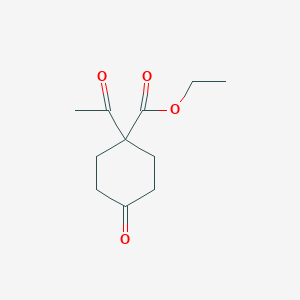
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Overview
Description
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H16O4. It is a member of the cyclohexanone family and is characterized by the presence of an ethyl ester group, an acetyl group, and a ketone group on a cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate typically involves multiple steps. One common method is the condensation of 4-oxocyclohexanecarboxylic acid with ethanol to form the ethyl ester. This reaction is usually catalyzed by an acid such as sulfuric acid and carried out under reflux conditions .
Another synthetic route involves the acetylation of ethyl 4-oxocyclohexanecarboxylate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyl group at the 1-position of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 1-hydroxy-4-oxocyclohexane-1-carboxylate.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that are studied to understand enzyme kinetics and mechanisms. The acetyl and ketone groups play crucial roles in these interactions, facilitating binding and catalysis .
Comparison with Similar Compounds
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acylcycloalkanones: These compounds have similar reactivity due to the presence of acyl and ketone groups but differ in the position and type of substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZTWMDYDHENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



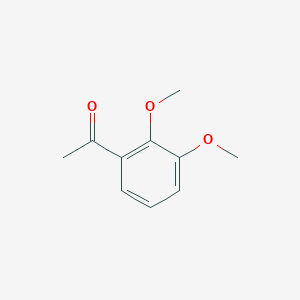
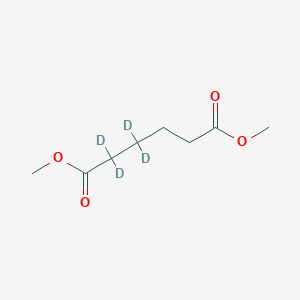
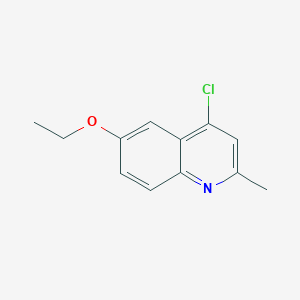


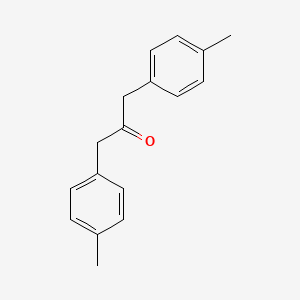
![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
